3-(benzenesulfonyl)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide is a complex organic compound that features a benzenesulfonyl group and a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride and bithiophene derivatives. Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The bithiophene derivative can be prepared through various methods, including the bromination of bithiophene followed by functionalization .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the intermediates followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzenethiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc dust for reduction, and nucleophiles like amines for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can produce benzenethiol .
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bithiophene moiety can participate in π-π interactions, affecting the electronic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
2,2’-bithiophene: A simpler bithiophene derivative used in organic electronics.
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
3,3’-dibromo-2,2’-bithiophene: Another bithiophene derivative used in the synthesis of complex organic molecules.
Uniqueness
3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide is unique due to its combination of a benzenesulfonyl group and a bithiophene moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S3/c21-19(10-13-26(22,23)17-4-2-1-3-5-17)20-11-8-16-6-7-18(25-16)15-9-12-24-14-15/h1-7,9,12,14H,8,10-11,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPAPTZLYVWXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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